molecular formula C8H4BrF3N2 B116429 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 150780-40-8

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B116429
CAS No.: 150780-40-8
M. Wt: 265.03 g/mol
InChI Key: ZDNCRDVYCJEJPX-UHFFFAOYSA-N
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Patent
US07615639B2

Procedure details

To a cooled (−78° C.) solution of 6-bromo-2-trifluoromethyl-imidazo[1,2-a]pyridine p (5.66 mmol, 1.50 g) and trimethyl borate (1.2 equiv., 6.79 mmol, 0.706 g) in diethyl ether (7 ml) under N2-atmosphere was added dropwise butyllithium (1.2 equiv., 6.79 mmol, 2.72 ml of a solution 2.5 M BuLi in hexane) over a period of 10 minutes. After 30 min, the solution was warmed to −20° C. and 2N hydrochloric acid (7.5 ml) was added dropwise. The mixture was partitioned between water (50 ml) and diethyl ether (50 ml). The aqueous layer was isolated and the pH of the solution was adjusted to pH=7 by the addition of sodium bicarbonate. The aqueous solution was extracted with ethyl acetate. The combined organic layers were dried (MgSO4) and evaporated under reduced pressure affording 2-trifluoromethyl-imidazo[1,2-a]pyridine-6-boronic acid q (0.23 g, yield=11.4%, purity (LC)=67%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.706 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
2.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=2)[CH:7]=1.[B:15](OC)([O:18]C)[O:16]C.C([Li])CCC.Cl.C(=O)(O)[O-].[Na+]>C(OCC)C.CCCCCC>[F:12][C:11]([F:14])([F:13])[C:9]1[N:10]=[C:5]2[CH:4]=[CH:3][C:2]([B:15]([OH:18])[OH:16])=[CH:7][N:6]2[CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C=C(N2)C(F)(F)F
Name
Quantity
0.706 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
2.72 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (50 ml) and diethyl ether (50 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was isolated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1N=C2N(C=C(C=C2)B(O)O)C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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